molecular formula C13H24N2O3 B7965327 1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane

Cat. No.: B7965327
M. Wt: 256.34 g/mol
InChI Key: RZRNKZMLUCKBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane is a chemical compound with the molecular formula C13H24N2O3. It is also known by its IUPAC name, tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of 1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, yielding the free amine.

Scientific Research Applications

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The Boc protecting group provides stability during synthetic processes and can be selectively removed to expose the reactive amine functionality, enabling further chemical modifications .

Comparison with Similar Compounds

1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structural features and chemical behavior.

Properties

IUPAC Name

tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-14-10-13(15)4-8-17-9-5-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNKZMLUCKBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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